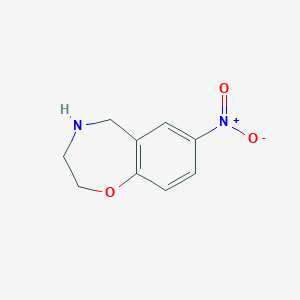

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine and related derivatives has been explored through various chemical routes. The nitration of tetrahydro-1H-3-benzazepine yields the corresponding 7-nitro derivatives, which can be further modified through classical procedures (Pecherer, Sunbury, & Brossi, 1971). Additionally, innovative methods have been developed for the synthesis of related structures, offering insights into the versatility and potential modifications of the core structure (Kouznetsov et al., 1997).

Molecular Structure Analysis

The molecular structure and crystallization behavior of derivatives of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine have been extensively studied. These analyses provide a foundation for understanding the compound’s reactivity and potential applications. The crystal structures of several closely related compounds have been reported, elucidating the intermolecular interactions and molecular conformations (Blanco, Palma, Cobo, & Glidewell, 2012).

Chemical Reactions and Properties

The chemical reactions and properties of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives are characterized by their ability to undergo various functional group transformations. Studies have shown the feasibility of nitration, bromination, allylation, and other reactions, providing a pathway for the synthesis of a wide range of compounds with potential bioactivity (Kouznetsov et al., 1997).

Physical Properties Analysis

The physical properties of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The detailed structural analysis through X-ray diffraction has provided insight into the compound's crystalline form, which is essential for understanding its stability and reactivity (Macías et al., 2011).

Chemical Properties Analysis

The chemical properties of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine, including its reactivity with different chemical agents and conditions, are pivotal for its potential utility. The compound's ability to participate in a variety of chemical reactions enables the synthesis of numerous derivatives with diverse biological and pharmacological properties (Pecherer, Sunbury, & Brossi, 1971).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- The nitration of tetrahydro-1H-3-benzazepine and its derivatives results in the formation of 7-nitro derivatives, which can undergo further transformations through classical procedures (Pecherer, Sunbury, & Brossi, 1971).

- A tandem reduction-reductive amination reaction is used to synthesize tetrahydro-1,5-benzoxazepines and tetrahydro-1H-1,5-benzodiazepines. This involves the preparation of nitro aldehydes and ketones required for ring closures (Bunce, Smith, & Lewis, 2004).

- Synthesis of nitro-substituted 4-methyl-2,3-dihydro- and 2,3,4,5-tetrahydro-1H-1-benzo-2-diazepinones, where nitration of 4-methyl-2,3-dihydro-1H-1-benzo-2-diazepinone yields the 7-nitro derivative, has been documented (Puodzhyunaite & Talaikite, 1974).

Chemical Structures and Properties

- The study of nine closely related tetrahydro-1,4-epoxy-1-benzazepines shows the hydrogen-bonded supramolecular assembly in various dimensions, highlighting the structural complexity and diversity of these compounds (Blanco et al., 2012).

- Stereochemistry plays a significant role in the synthesis of 2-alkenyl-2,3,4,5-tetrahydro-1,4-epoxy-1-benzazepines and 2-alkenyl-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ols, as demonstrated by exhaustive NMR analysis and X-ray diffraction (Quintero, Palma, Nogueras, & Cobo, 2012).

Medical and Biological Applications

- Certain 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepines are investigated for their potential anti-inflammatory and central nervous system activity, emphasizing their relevance in pharmacological research (Cummings, Witte, Bowen, Lazarus, & Ekman, 1992).

- Novel tetrahydrobenzoxazepine acetals with electron-withdrawing groups on the nitrogen atom have shown antiproliferative activity against breast cancer cells, indicating their potential as anticancer agents (Díaz-Gavilán et al., 2004).

Eigenschaften

IUPAC Name |

7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9/h1-2,5,10H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSJIONOSGAQDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)